Pomalidomide-amido-C3-piperazine-N-Boc
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Overview
Description
Pomalidomide-amido-C3-piperazine-N-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) PD-1/PD-L1 degrader-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-amido-C3-piperazine-N-Boc involves the conjugation of Pomalidomide with a piperazine linker. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable reagent to form an intermediate.
Linker Attachment: The activated Pomalidomide is then reacted with a piperazine linker under controlled conditions to form the conjugate.
Protection and Deprotection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-amido-C3-piperazine-N-Boc undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive amine and amide groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
Pomalidomide-amido-C3-piperazine-N-Boc has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and the role of E3 ligases in cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in degrading proteins involved in cancer cell survival.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mechanism of Action
Pomalidomide-amido-C3-piperazine-N-Boc exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps degrade specific proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An immunomodulatory drug with a similar structure but different functional groups.
Lenalidomide: Another immunomodulatory drug with enhanced potency compared to thalidomide.
Iberdomide: A newer compound with similar mechanisms but different therapeutic applications
Uniqueness
Pomalidomide-amido-C3-piperazine-N-Boc is unique due to its specific design as a ligand-linker conjugate for PROTAC synthesis. Its ability to facilitate targeted protein degradation sets it apart from other similar compounds, making it a valuable tool in drug discovery and therapeutic development .
Properties
Molecular Formula |
C27H33N5O8 |
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Molecular Weight |
555.6 g/mol |
IUPAC Name |
tert-butyl 4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H33N5O8/c1-27(2,3)40-26(39)31-14-12-30(13-15-31)21(35)9-5-8-19(33)28-17-7-4-6-16-22(17)25(38)32(24(16)37)18-10-11-20(34)29-23(18)36/h4,6-7,18H,5,8-15H2,1-3H3,(H,28,33)(H,29,34,36) |
InChI Key |
YPJOSULKICXNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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